molecular formula C19H21FN2O2 B7678233 5-[(2-fluorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide

5-[(2-fluorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide

Cat. No.: B7678233
M. Wt: 328.4 g/mol
InChI Key: JOBUXQNAQJFPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-fluorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been widely studied in scientific research due to its potential application in the field of medicine.

Mechanism of Action

The mechanism of action of 5-[(2-fluorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. It has also been found to inhibit the activity of certain proteins involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been found to inhibit the growth of certain cancer cells, making it a potential anticancer agent. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(2-fluorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide in lab experiments is its potential as a candidate for the treatment of pain and inflammation-related disorders and as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for the study of 5-[(2-fluorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide. One direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another direction is to explore its potential as a candidate for the treatment of pain and inflammation-related disorders and as an anticancer agent. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.

Synthesis Methods

The synthesis of 5-[(2-fluorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide involves the reaction of 2-fluorobenzoic acid with N,N-dimethylpropan-2-amine in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then reacted with N,N-dimethylpropan-2-ylamine and a coupling reagent to produce the final product.

Scientific Research Applications

5-[(2-fluorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide has been studied for its potential application in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of certain cancer cells.

Properties

IUPAC Name

5-[(2-fluorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-12(2)22(4)19(24)16-11-14(10-9-13(16)3)21-18(23)15-7-5-6-8-17(15)20/h5-12H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBUXQNAQJFPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)C(=O)N(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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